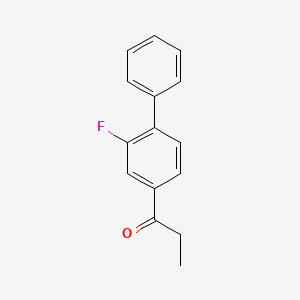

1-(2-Fluorobiphenyl-4-yl)propan-1-one

Description

Propriétés

IUPAC Name |

1-(3-fluoro-4-phenylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-2-15(17)12-8-9-13(14(16)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAURACZKHYGYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2-Fluorobiphenyl-4-yl)propan-1-one: Strategic Synthesis and Application in NSAID Development

Executive Overview

1-(2-Fluorobiphenyl-4-yl)propan-1-one (commonly referred to in synthetic literature as 3-fluoro-4-phenylpropiophenone) is a critical ketone intermediate in the pharmaceutical manufacturing of Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) 1. This technical guide explores the structural nuances, regioselective synthesis challenges, and the advanced asymmetric workflows required to convert this intermediate into the enantiopure (S)-Flurbiprofen active pharmaceutical ingredient (API).

Chemical Identity & The Regioisomer Dilemma

In chemical catalogs and early-stage drug development, significant confusion exists regarding the CAS registry numbers for fluorinated biphenyl propiophenones. The target intermediate for Flurbiprofen requires the fluorine atom to be on the same phenyl ring as the propanoyl group (the 2-position relative to the biphenyl linkage, and 3-position relative to the propanoyl group).

A common error in route scouting is attempting a direct Friedel-Crafts acylation of 2-fluorobiphenyl. Because the fluorine atom is electronically deactivating, electrophilic aromatic substitution preferentially occurs on the more electron-rich, unsubstituted phenyl ring. This yields the undesired regioisomer 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one , which corresponds to CAS number 37989-92-7 2. To achieve the correct structure for Flurbiprofen, alternative convergent synthesis methods must be employed.

Table 1: Quantitative Data & Physical Properties

| Parameter | Value / Description |

| Systematic Name | 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one |

| Common Synonym | 3-Fluoro-4-phenylpropiophenone |

| Molecular Formula | C15H13FO |

| Molecular Weight | 228.26 g/mol |

| Target API | Flurbiprofen (CAS 5104-49-4) |

| Regioisomer CAS | 37989-92-7 (for the 2'-fluoro isomer) |

Mechanistic Rationale: Convergent Synthesis

To bypass the regiochemical limitations of direct acylation, modern synthetic routes employ a convergent Suzuki-Miyaura cross-coupling strategy. By starting with 4-bromo-3-fluoropropiophenone and coupling it with phenylboronic acid, the exact regiochemistry required for the Flurbiprofen scaffold is locked in place prior to downstream functionalization 1.

Fig 1: Convergent Suzuki-Miyaura synthesis of the Flurbiprofen ketone intermediate.

Table 2: Suzuki-Miyaura Cross-Coupling Protocol

| Step | Operation | Causality & Self-Validation |

| 1. Preparation | Charge 4-bromo-3-fluoropropiophenone (1.0 eq) and phenylboronic acid (1.2 eq) in Toluene/H2O (4:1). | Biphasic solvent ensures dissolution of both organic substrates and the inorganic base. |

| 2. Degassing | Sparge solvent mixture with N2 for 15 mins before adding Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq). | Displacing oxygen prevents oxidative homocoupling of the boronic acid and catalyst deactivation. |

| 3. Reaction | Heat to 90 °C under N2 for 6 hours. Monitor disappearance of starting material via HPLC. | High thermal energy drives the transmetalation and reductive elimination steps of the catalytic cycle. |

| 4. Workup | Cool to RT, filter through Celite. Extract aqueous layer with EtOAc. Wash organics with brine, dry (MgSO4), and concentrate. | Celite removes precipitated palladium black. The brine wash removes residual inorganic borate salts. |

Downstream Conversion: Asymmetric 1,2-Aryl Shift

The traditional synthesis of NSAIDs often yields a racemic mixture, requiring subsequent chiral resolution that inherently wastes 50% of the material 3. To optimize atom economy, 1-(2-fluorobiphenyl-4-yl)propan-1-one can be converted directly into (S)-Flurbiprofen via an asymmetric 1,2-aryl migration.

In this advanced workflow, the ketone is reacted with dimethyl L-tartrate under acidic conditions to form a chiral ketal. Upon heating, the ketal undergoes a stereoselective 1,2-aryl shift, rearranging into the corresponding ester of (S)-Flurbiprofen with high optical purity 4.

Fig 2: Asymmetric 1,2-aryl shift pathway converting the ketone to (S)-Flurbiprofen.

Table 3: Asymmetric 1,2-Aryl Shift Protocol (S-Flurbiprofen Synthesis)

| Step | Operation | Causality & Self-Validation |

| 1. Ketalization | Mix 1-(2-fluorobiphenyl-4-yl)propan-1-one (0.12 mol), toluene (150 mL), and dimethyl L-tartrate (0.21 mol). Heat to 60 °C. | Toluene enables azeotropic water removal. L-tartrate acts as both the ketalizing agent and the chiral director. |

| 2. Catalysis | Add methanesulfonic acid (4.14 mmol). Heat to 100 °C for 4 hours. | The Brønsted acid activates the carbonyl. 100 °C provides the necessary activation energy for the 1,2-aryl migration. |

| 3. Quenching | Cool to room temperature. Add 100 mL of 10% saturated Na2CO3 solution. | Neutralizes the acid catalyst, preventing product degradation or reverse hydrolysis during the workup phase. |

| 4. Isolation | Separate phases. Extract aqueous layer with toluene. Combine organics, evaporate at 55 °C under reduced pressure. | Yields the crude ester (approx. 87.7% yield). Validated via chiral HPLC to ensure >97% enantiomeric purity. |

Analytical Validation & Quality Control

To ensure the integrity of the 1-(2-fluorobiphenyl-4-yl)propan-1-one intermediate before committing it to the 1,2-aryl shift, rigorous analytical validation is required:

-

HPLC : Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) is used to monitor the disappearance of 4-bromo-3-fluoropropiophenone. The target ketone typically elutes later due to increased lipophilicity from the fully formed biphenyl system.

-

NMR : 1H-NMR is critical for confirming regiochemistry. The presence of the propanoyl group is validated by a distinct triplet (methyl, ~1.2 ppm) and quartet (methylene, ~3.0 ppm), while the fluorine substitution pattern is confirmed via 19F-NMR and characteristic 1H-19F coupling constants in the aromatic region.

References

-

[4] CN113045532A - Intermediate for preparing S-flurbiprofen and preparation method and application thereof. Google Patents. 4

-

[3] Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications. 3

-

[1] Flurbiprofen, Comprehensive Profile. Profiles of Drug Substances, Excipients and Related Methodology - ResearchGate. 1

-

[5] 2-Fluoro-4′-propanoylbiphenyl | CAS 37989-92-7. SCBT - Santa Cruz Biotechnology. 5

Sources

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-(2-Fluorobiphenyl-4-yl)propan-1-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the asymmetric synthesis of enantiopure active pharmaceutical ingredients (APIs) is paramount to maximizing therapeutic efficacy while minimizing adverse effects. 1-(2-Fluorobiphenyl-4-yl)propan-1-one (CAS: 37989-92-7) serves as the critical upstream intermediate in the synthesis of (S)-flurbiprofen[1]. As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a collection of metrics, but as a predictive framework that dictates solvent selection, catalytic conditions, and downstream purification strategies.

This whitepaper synthesizes the core physicochemical properties of 1-(2-Fluorobiphenyl-4-yl)propan-1-one and details a self-validating experimental protocol for its conversion into a chiral ketal—the definitive step in establishing the stereocenter of (S)-flurbiprofen.

Structural & Physicochemical Profiling

The molecular architecture of 1-(2-Fluorobiphenyl-4-yl)propan-1-one is defined by three functional domains:

-

The Biphenyl Scaffold: Imparts high lipophilicity, driving the compound's solubility in non-polar organic solvents.

-

The Fluorine Substituent: Modulates the dihedral angle between the phenyl rings and enhances metabolic stability.

-

The Propan-1-one Moiety: Acts as the electrophilic reactive handle for chiral derivatization.

Understanding these properties is essential for rational reaction design. For instance, its high boiling point allows for aggressive thermal conditions during ketalization without the risk of reagent volatilization, while its specific melting point requires pre-warming in solvent to ensure a homogenous reaction mixture.

Table 1: Core Physicochemical Properties

| Property | Value | Synthetic Causality / Significance |

| Chemical Name | 1-(2-Fluorobiphenyl-4-yl)propan-1-one | Core scaffold for biphenyl propionic acid NSAIDs. |

| Synonyms | 4'-(2-Fluorophenyl)propiophenone; 2-Fluoro-4′-propanoylbiphenyl | Utilized across various commercial catalogs[2]. |

| CAS Registry Number | 37989-92-7 | Unique identifier for regulatory and inventory tracking[2]. |

| Molecular Formula | C15H13FO | Defines the exact mass and elemental composition[2]. |

| Molecular Weight | 228.26 g/mol | Essential for precise stoichiometric calculations[2]. |

| Melting Point | 76 - 77 °C | Indicates a solid at room temperature; necessitates heating for complete solvation[3]. |

| Boiling Point | 334.1 °C | Permits high-temperature refluxing (e.g., in toluene at 100 °C) without loss of mass[3]. |

| Predicted LogP | ~3.8 | Highly lipophilic; dictates the use of aprotic, non-polar solvents for extraction[4]. |

Analytical Characterization (HRMS Profiling)

To ensure the trustworthiness of any synthetic workflow, rigorous analytical validation is required. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the presence of 1-(2-Fluorobiphenyl-4-yl)propan-1-one. According to4, the compound exhibits highly specific ionization adducts[4].

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile

| Ion Adduct | m/z Ratio | Predicted CCS (Ų) | Analytical Utility |

| [M+H]+ | 229.10233 | 148.9 | Primary validation peak in positive ion mode LC-MS[4]. |

| [M+Na]+ | 251.08427 | 157.0 | Secondary confirmation peak; common in sodium-rich mobile phases[4]. |

| [M-H]- | 227.08777 | 154.5 | Useful for negative ion mode cross-validation[4]. |

Note: The Collision Cross Section (CCS) values provide an additional layer of validation when utilizing Ion Mobility Spectrometry (IMS) to differentiate this intermediate from potential structural isomers.

Synthetic Utility & Asymmetric Pathway

The racemic mixture of flurbiprofen exhibits adverse gastrointestinal effects primarily driven by the (R)-enantiomer. Therefore, modern pharmaceutical synthesis demands the isolated (S)-enantiomer. 1-(2-Fluorobiphenyl-4-yl)propan-1-one achieves this via an asymmetric induction pathway. By reacting the ketone with a chiral auxiliary (such as diethyl L-tartrate), a chiral ketal intermediate is formed. This intermediate sterically dictates the stereochemistry of the subsequent rearrangement, yielding high enantiomeric excess (ee%) of (S)-flurbiprofen[1].

Figure 1: Synthetic workflow from 1-(2-Fluorobiphenyl-4-yl)propan-1-one to (S)-Flurbiprofen.

Self-Validating Experimental Protocol: Chiral Ketalization

The following protocol details the conversion of the ketone into the chiral ketal intermediate, adapted from established1[1]. Every step is designed as a self-validating system, ensuring that the physical observations inherently confirm the chemical transformations.

Step 1: Reagent Assembly & Solvation

-

Action: Add 26.19 g (0.12 mol) of 1-(2-fluorobiphenyl-4-yl)propan-1-one and 20 g (0.10 mol) of diethyl L-tartrate to a 500 mL three-necked flask containing 150 mL of toluene[1]. Warm the mixture to 60 °C[1].

-

Causality: The ketone is a solid at room temperature (MP 76-77 °C). Warming to 60 °C ensures complete dissolution into the toluene phase, creating a homogenous reaction environment that prevents localized concentration gradients. Toluene is explicitly chosen as an aprotic solvent capable of azeotropic water removal.

Step 2: Acid-Catalyzed Condensation

-

Action: Once homogenous at 60 °C, add 0.4 g (4.14 mmol) of methanesulfonic acid. Heat the system to 100 °C and maintain stirring for 4 hours[1].

-

Causality: Methanesulfonic acid provides targeted protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the tartrate without inducing the oxidative degradation typical of stronger mineral acids like sulfuric acid.

-

Self-Validation: The reaction progress is validated by the physical generation of water (which can be collected via a Dean-Stark trap) and the disappearance of the ketone peak (m/z 229.1) via real-time LC-MS sampling.

Step 3: Quenching & Phase Separation

-

Action: Cool the reaction mixture to room temperature. Add 100 mL of 10% saturated sodium carbonate solution to quench the reaction[1].

-

Causality: The alkaline carbonate neutralizes the methanesulfonic acid catalyst, abruptly halting the reaction and preventing the reverse hydrolysis of the newly formed, moisture-sensitive ketal.

-

Self-Validation: The evolution of CO₂ gas provides immediate visual confirmation of acid neutralization. Subsequent phase separation yields a distinct aqueous layer (containing the neutralized acid) and an organic toluene layer (containing the highly lipophilic product, LogP ~3.8), physically validating the extraction.

Step 4: Isolation & Chromatographic Purification

-

Action: Separate the liquid phases. Extract the aqueous layer with additional toluene, combine the organic phases, and evaporate to dryness under reduced pressure at 55 °C[1].

-

Causality: Evaporating at 55 °C under vacuum removes the toluene (BP 110 °C at atmospheric pressure) without subjecting the thermally sensitive chiral ketal to excessive heat, which could induce epimerization.

-

Self-Validation: The process inherently validates itself by yielding approximately 42.12 g of a distinct yellow oily matter (crude yield ~87.75%)[1]. Following flash column chromatography, HPLC analysis must confirm a final purity of ≥97.79% to validate the run for downstream API synthesis[1].

References

- Title: CN113045532A - Intermediate for preparing S-flurbiprofen and preparation method and application thereof Source: Google Patents URL

-

Title: 37989-92-7 (C15H13FO) - PubChemLite Structural Information & MS Adducts Source: PubChemLite (Université du Luxembourg) URL: [Link]

-

Title: 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Physical Properties Source: MySkinRecipes URL: [Link]

Sources

1-(2-Fluorobiphenyl-4-yl)propan-1-one molecular weight

An In-Depth Technical Guide to 1-(2-Fluorobiphenyl-4-yl)propan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorobiphenyl-4-yl)propan-1-one, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, outline robust synthetic methodologies based on established organometallic and electrophilic aromatic substitution reactions, and provide detailed protocols for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the handling and synthesis of this compound. The structural similarity of this molecule to the well-known non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen suggests potential applications in drug discovery, particularly in the modulation of inflammatory and neurological pathways.

Introduction and Physicochemical Properties

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a biphenyl derivative characterized by a fluorine atom on one phenyl ring and a propanoyl group on the other. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. The ketone functional group serves as a versatile handle for further chemical modifications.

Core Molecular Attributes

A summary of the key quantitative data for 1-(2-Fluorobiphenyl-4-yl)propan-1-one is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FO | |

| Molecular Weight | 228.27 g/mol | |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2 | N/A |

| InChI Key | XAURACZKHYGYKC-UHFFFAOYSA-N | |

| Synonyms | 1-(2-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one |

Synthetic Strategy and Methodologies

The synthesis of 1-(2-Fluorobiphenyl-4-yl)propan-1-one is most effectively approached through a two-stage process: first, the construction of the core 2-fluorobiphenyl scaffold, followed by the installation of the propanoyl side chain. This strategy allows for high modularity and control over the final product.

Stage 1: Synthesis of the 2-Fluorobiphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex.[1][2] This reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the required starting materials.[3][4]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst.[1][2]

Experimental Protocol: Synthesis of 2-Fluorobiphenyl-4-carbonitrile

Causality: We start with 4-bromo-3-fluorobenzonitrile rather than an already-acylated compound. The nitrile group is a stable and less reactive functional group compared to a ketone under the basic conditions of the Suzuki coupling, preventing potential side reactions. It can be converted to the desired ketone in a subsequent step.

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and a solvent such as 1,4-dioxane or toluene. The biphasic solvent system is common for Suzuki reactions.[4]

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-fluorobiphenyl-4-carbonitrile.

Stage 2: Synthesis of 1-(2-Fluorobiphenyl-4-yl)propan-1-one

With the biphenyl core established, the next step is to introduce the propanoyl group. This can be achieved via a Grignard reaction with the nitrile, followed by hydrolysis, or more directly via Friedel-Crafts acylation on a 2-fluorobiphenyl substrate. For this guide, we will detail the Friedel-Crafts approach starting from 2-fluorobiphenyl.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is attached to an aromatic ring.[5] It involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The reaction forms a resonance-stabilized acylium ion, which then acts as the electrophile.

Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorobiphenyl

Causality: This protocol assumes the starting material is 2-fluorobiphenyl. The acylation will primarily occur at the para-position of the unsubstituted ring due to steric hindrance from the ortho-fluoro substituent and the directing effects of the phenyl group.

-

Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add a non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the cooled solvent with stirring. Lewis acid catalysts are highly hygroscopic and react exothermically with water.[8]

-

Acylating Agent: Add propanoyl chloride (1.1 eq) dropwise to the suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve 2-fluorobiphenyl (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, 1-(2-Fluorobiphenyl-4-yl)propan-1-one.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds like Flurbiprofen derivatives, the following spectral characteristics are expected.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ 7.2-7.8 ppm): A complex series of multiplets corresponding to the 8 aromatic protons. The fluorine atom will cause additional splitting (coupling) of adjacent protons. - Aliphatic Region: A quartet around δ 2.9-3.1 ppm (2H, -CH₂-) coupled to the methyl protons. A triplet around δ 1.1-1.3 ppm (3H, -CH₃) coupled to the methylene protons. |

| ¹³C NMR | - Carbonyl Carbon (δ >195 ppm): A signal for the ketone carbon. - Aromatic Carbons (δ 115-165 ppm): Multiple signals corresponding to the 12 aromatic carbons. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely in the range of δ -110 to -140 ppm, which is typical for fluoroarenes.[12] |

| Mass Spec (MS) | [M]+•: The molecular ion peak should be observed at m/z = 228.27. Fragmentation: Expect characteristic fragments corresponding to the loss of the ethyl group ([M-29]⁺) and the propanoyl group ([M-57]⁺). |

| Infrared (IR) | - C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone. - C-F Stretch: An absorption band in the region of 1100-1250 cm⁻¹. - Aromatic C-H/C=C: Bends and stretches in their typical regions. |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) would be a suitable starting point for method development.

-

Gas Chromatography (GC-MS): Due to its volatility, the compound can also be analyzed by GC-MS, which provides both retention time for purity assessment and mass spectral data for identity confirmation.

Potential Applications and Future Directions

The structural similarity to Flurbiprofen, a potent NSAID, is highly significant.[11][13] Flurbiprofen exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[14] Furthermore, certain NSAIDs, including Flurbiprofen, have been identified as γ-secretase modulators that can selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key player in the pathology of Alzheimer's disease.[13][15]

Given this context, 1-(2-Fluorobiphenyl-4-yl)propan-1-one represents a valuable lead compound for several research avenues:

-

NSAID Development: The ketone moiety could be modified to produce novel ester or amide derivatives, potentially leading to new anti-inflammatory agents with altered potency, selectivity, or pharmacokinetic profiles.

-

Alzheimer's Disease Research: The compound should be evaluated for its ability to modulate γ-secretase and reduce Aβ42 levels. Its different electronic and steric profile compared to Flurbiprofen's carboxylic acid group may lead to a different interaction with the enzyme complex.

-

Probe for Biological Systems: As a close analog of a known drug, it can be used as a chemical probe to study the structure-activity relationships of COX inhibitors and γ-secretase modulators.

References

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.

- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.

- 1-(2-Fluoro[1,1'-biphenyl]-4-yl)-1-propanone. MilliporeSigma.

- Synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide 3. MDPI.

- Friedel–Crafts Acylation. Sigma-Aldrich.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).

- Supporting Information for a scientific publication. The Royal Society of Chemistry.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

- Friedel-Crafts Acylation. SynArchive.

- Friedel-Crafts Acylation. Organic Chemistry Portal.

- (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling Basics, Mechanism, and Examples. ChemOrgChem YouTube Channel.

- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units.

- Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. PubMed.

- Synthesis, Characterization and Biological Applications of Organotin(IV) Derivatives of 2-(2-Fluoro-4-biphenyl)propanoic Acid. ResearchGate.

- 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)propanohydrazide. IUCr Journals.

- Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model. National Institutes of Health (NIH).

- Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Semantic Scholar.

- 42771-79-9|1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethanone. BLDpharm.

- An Overview of Fluorine NMR. ResearchGate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]

Architectural and Mechanistic Profiling of 1-(2-Fluorobiphenyl-4-yl)propan-1-one

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the rational design and synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), the pre-assembly of the core pharmacophore is a critical determinant of both synthetic efficiency and final biological efficacy. 1-(2-Fluorobiphenyl-4-yl)propan-1-one (often cataloged under CAS 37989-92-7) serves as the quintessential precursor for the synthesis of Flurbiprofen . This whitepaper dissects the structural logic, conformational dynamics, and synthetic utility of this intermediate, providing researchers with a causal understanding of its reactivity and a self-validating protocol for its downstream transformation.

Molecular Architecture & Conformational Dynamics

The structural elegance of 1-(2-fluorobiphenyl-4-yl)propan-1-one lies in the strategic placement of its three functional domains. Each moiety is purposefully positioned to dictate the molecule's behavior during late-stage skeletal rearrangements.

The Ortho-Fluoro Biphenyl Core

The biphenyl system provides the necessary hydrophobic bulk to interact with the target enzyme's binding channel. However, a planar biphenyl system is energetically unfavorable for COX enzyme inhibition. The introduction of the fluorine atom at the 2-position (ortho to the biphenyl linkage) creates a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This steric hindrance locks the molecule into a non-planar conformation with a dihedral angle of approximately 45°–55°. As observed in downstream crystallographic studies of Flurbiprofen bound to the COX-2 mutant , this specific torsional angle is mandatory for the molecule to wedge effectively into the hydrophobic pocket formed by Arg-120 and Tyr-355.

The Propan-1-one Anchor

The selection of the propan-1-one moiety over other acyl groups is driven by strict synthetic causality. The linear two-carbon aliphatic chain (excluding the carbonyl) provides the exact carbon skeleton required to form the α -methyl group of the final propanoic acid. The carbonyl carbon (C1) is highly electrophilic, while the adjacent methylene (C2) is easily enolizable, perfectly priming the system for an oxidative 1,2-aryl migration.

Figure 1: Structural domains and conformational dynamics of the fluorobiphenyl scaffold.

Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is essential for optimizing reaction conditions, particularly solvent selection and isolation techniques. The highly lipophilic nature of the biphenyl core dictates the use of non-polar or moderately polar aprotic solvents during synthesis.

| Property | Value | Mechanistic Significance |

| Molecular Weight | 228.26 g/mol | Optimal mass for intermediate penetration and reactivity. |

| LogP (Predicted) | ~3.8 | High lipophilicity, driving organic phase partitioning during extraction. |

| Carbonyl IR Stretch | ~1685 cm⁻¹ | Conjugation with the biphenyl system lowers the stretching frequency. |

| Dihedral Angle (C1-C1') | ~45° - 55° | Ortho-fluorine sterically clashes with ortho-hydrogens, breaking planarity. |

| Enolization pKₐ | ~19 | The α -protons are sufficiently acidic for acid-catalyzed enolization. |

Mechanistic Pathway: The 1,2-Aryl Migration

The fundamental challenge in synthesizing "profen" class NSAIDs from linear aryl ketones is the requirement for a skeletal rearrangement. Converting 1-(2-fluorobiphenyl-4-yl)propan-1-one into Flurbiprofen requires the migration of the bulky fluorobiphenyl group from the carbonyl carbon to the α -carbon.

Historically, this was achieved via the Willgerodt-Kindler reaction or highly toxic Thallium(III) salts. Modern, scalable industrial pathways utilize hypervalent iodine or chiral ketalization to drive this shift. When the ketone is converted into a dimethyl acetal and treated with an iodine(III) electrophile, the α -carbon becomes highly activated. The electron-rich biphenyl system acts as an internal nucleophile, forming a transient phenonium ion. The subsequent collapse of this intermediate stereospecifically yields the rearranged ester, successfully branching the carbon chain.

Figure 2: Mechanistic pathway of the 1,2-aryl migration yielding the propanoic acid.

Experimental Protocol: Self-Validating Synthesis

To ensure absolute scientific integrity, the following protocol for the oxidative rearrangement of 1-(2-fluorobiphenyl-4-yl)propan-1-one is designed as a self-validating system . Each phase contains a built-in analytical checkpoint to confirm causality and mechanistic success before proceeding.

Phase 1: Oxidative Rearrangement to Methyl Ester

Objective: Induce the 1,2-aryl shift using a hypervalent iodine mediator.

-

Preparation: Charge a dry 500 mL round-bottom flask with 1-(2-fluorobiphenyl-4-yl)propan-1-one (22.8 g, 100 mmol).

-

Acetalization: Add 150 mL of trimethyl orthoformate (TMOF) and 1.0 mL of concentrated sulfuric acid (catalytic). Stir the mixture at 60°C for 2 hours to ensure complete conversion to the dimethyl acetal.

-

Oxidation: Cool the reaction to 0°C. Slowly add (Diacetoxyiodo)benzene (PhI(OAc)₂, 35.4 g, 110 mmol) in portions over 30 minutes to control the exothermic formation of the iodonium complex.

-

Migration: Warm the mixture to 50°C and stir for 4 hours. The mixture will transition from a suspension to a clear yellow solution as the migration occurs and iodobenzene is expelled.

-

Quench & Extract: Quench the reaction with 100 mL of saturated NaHCO₃. Extract with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint 1 (NMR): Analyze the crude concentrate via ¹H-NMR. The successful 1,2-shift is confirmed by the disappearance of the linear propanoyl signals (a triplet at ~1.2 ppm and a quartet at ~2.9 ppm) and the emergence of the branched signature: a distinct methyl doublet at ~1.5 ppm and an α -proton quartet at ~3.7 ppm. If the linear signals persist, the migration failed, indicating insufficient electrophilic activation.

Phase 2: Hydrolysis to Flurbiprofen

Objective: Cleave the methyl ester to yield the final active pharmaceutical ingredient.

-

Saponification: Dissolve the crude methyl 2-(2-fluorobiphenyl-4-yl)propanoate in 100 mL of methanol. Add 50 mL of 2M aqueous KOH.

-

Reflux: Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the sterically hindered ester.

-

Acidification: Cool to room temperature and evaporate the methanol under reduced pressure. Dilute the aqueous residue with 50 mL of water and cool to 0°C. Slowly add 2M HCl until the pH reaches 2.0. A white precipitate of racemic Flurbiprofen will form immediately.

-

Isolation: Filter the precipitate, wash with cold distilled water, and dry in a vacuum oven at 45°C overnight.

Self-Validation Checkpoint 2 (IR & Melting Point): Perform FT-IR spectroscopy on the dried powder. The carbonyl stretch must shift from ~1735 cm⁻¹ (ester) to a broad band at ~1705 cm⁻¹ (carboxylic acid), accompanied by a massive, broad O-H stretch from 3300–2500 cm⁻¹. The melting point should sharply align with the standard 110–112°C range.

References

-

PubChem. "Flurbiprofen | C15H13FO2 | CID 3394". National Institutes of Health. URL:[Link]

-

RCSB Protein Data Bank. "5JVZ: Crystal structure of flurbiprofen bound to S121P murine COX-2 mutant". URL:[Link]

- Google Patents. "CN113045532A - Intermediate for preparing S-flurbiprofen and preparation method and application thereof".

Strategic Procurement and Synthetic Utilization of 1-(2-Fluorobiphenyl-4-yl)propan-1-one in Pharmaceutical Development

Executive Summary

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a highly specialized ketone intermediate utilized extensively in the synthesis of fluorinated biphenyl derivatives, most notably the non-steroidal anti-inflammatory drug (NSAID)1[1]. The strategic placement of the fluorine atom on the biphenyl core significantly enhances the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs)[2]. This whitepaper provides an authoritative guide on sourcing this critical intermediate, validating its purity through self-validating analytical protocols, and executing its downstream synthetic conversion.

Physicochemical Profiling & Causality in Drug Design

Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its structural parameters and the causality behind its use:

-

Chemical Name: 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

-

Molecular Formula: C15H13FO

-

Molecular Weight: 228.27 g/mol

-

MDL Number: MFCD28103859

Mechanistic Causality: The presence of the propan-1-one moiety provides a versatile electrophilic center for asymmetric reduction, Grignard additions, or reductive amination[3]. In NSAID development, the ketone is often reduced to a chiral alcohol or subjected to homologation to generate the propionic acid pharmacophore characteristic of Flurbiprofen[1][4]. The ortho-fluoro substitution on the biphenyl system restricts the rotational freedom of the two phenyl rings, locking the molecule into a bioactive conformation that is optimal for5[5].

Commercial Supply Landscape

Procuring high-purity 1-(2-Fluorobiphenyl-4-yl)propan-1-one is critical, as trace des-fluoro or regioisomeric impurities can severely compromise downstream enantioselective catalysis. The table below summarizes the primary commercial suppliers and their specifications.

| Supplier | Catalog / Product Number | Purity | Chemical Name Variant Used |

| Thermo Scientific (Fisher Scientific) | SB01820DA | 97% | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one[6] |

| Sigma-Aldrich (MilliporeSigma) | AOBH9A6274B9 | Standard | 1-(2-Fluoro[1,1'-biphenyl]-4-yl)-1-propanone |

| AOBChem | AOBH9A6274B9 | Standard | 1-(2-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one |

Procurement Insight: Due to the highly specialized nature of this intermediate, it is frequently synthesized by contract research organizations (CROs) such as AOBChem and distributed globally through major catalog networks like Sigma-Aldrich and Fisher Scientific[6].

Self-Validating Quality Control: HPLC-UV and NMR Analysis

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the API manufacturing pipeline. A self-validating system ensures that any degradation during transit (e.g., oxidation or photolytic cleavage) is detected before committing the material to a high-value synthetic step.

Step-by-Step HPLC-UV Validation Protocol:

-

System Suitability Test (SST): Inject a known standard of unsubstituted biphenyl (as an internal reference) to verify theoretical plate count (N > 5000) and peak tailing factor (T ≤ 1.5). Causality: This proves the column and pumps are operating correctly before the unknown sample is introduced, preventing false-negative purity readings.

-

Sample Preparation: Dissolve 10 mg of the supplied 1-(2-Fluorobiphenyl-4-yl)propan-1-one in 10 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution.

-

Chromatographic Execution:

-

Orthogonal Validation (1H-NMR): Dissolve 5 mg of the sample in CDCl3. Verify the presence of the characteristic triplet for the terminal methyl group (~1.2 ppm) and the quartet for the methylene protons (~3.0 ppm) of the propanoyl group. The fluorine coupling will cause8 (7.0–7.6 ppm)[8].

Synthetic Applications: Asymmetric Transfer Hydrogenation (ATH)

To convert this ketone into a valuable chiral building block for Flurbiprofen analogs[1][7], asymmetric transfer hydrogenation is preferred over traditional borohydride reduction. ATH utilizes a chiral Ruthenium catalyst to establish the stereocenter with high enantiomeric excess (>99% ee), a critical regulatory requirement for modern chiral APIs.

Step-by-Step ATH Methodology:

-

Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] with a 5:2 mixture of Formic Acid and Triethylamine (TEAF). Stir for 30 minutes at 25°C to generate the active ruthenium-hydride species.

-

Reaction Execution: Add 1.0 equivalent of 1-(2-Fluorobiphenyl-4-yl)propan-1-one dissolved in anhydrous dichloromethane (DCM). Maintain the reaction at 40°C for 12 hours. Causality: The (S,S)-TsDPEN ligand creates a highly ordered six-membered transition state, forcing the hydride to attack the re-face of the ketone exclusively, preventing the formation of racemic mixtures.

-

Workup and Isolation: Quench the reaction with distilled water. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting chiral alcohol via flash chromatography (Hexanes/Ethyl Acetate 8:2).

Workflow Visualization

The following diagram illustrates the logical progression from commercial procurement to API realization.

End-to-end workflow from commercial ketone procurement to COX-inhibiting API realization.

References

-

Fisher Scientific (Thermo Scientific) - 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one, 97%. Available at:[Link]

- Google Patents (CN113045532A) - Intermediate for preparing S-flurbiprofen and preparation method and application thereof.

- Google Patents (US4885404A) - Flurbiprofen intermediate.

-

Dovepress - Flurbiprofen-antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs. Available at:[Link]

-

ACS Publications - Some Items of Interest to Process R&D Chemists and Engineers. Available at:[Link]

-

PMC - A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Available at:[Link]

-

ACG Publications - Synthesis and biological evaluation of new 4-thiazolidinone derivatives of flurbiprofen. Available at:[Link]

-

MDPI - (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Available at: [Link]

Sources

- 1. CN113045532A - Intermediate for preparing S-flurbiprofen and preparation method and application thereof - Google Patents [patents.google.com]

- 2. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4885404A - Flurbiprofen intermediate - Google Patents [patents.google.com]

- 5. dovepress.com [dovepress.com]

- 6. 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one, 97%, Thermo Scientific Amber | Fisher Scientific [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

Safety and Handling of 1-(2-Fluorobiphenyl-4-yl)propan-1-one: A Technical Guide for Synthesis and Isolation

Executive Summary

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a high-value chemical intermediate primarily utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (1)[1]. The structural integrity of this intermediate is typically achieved via the Friedel-Crafts acylation of 2-fluorobiphenyl (2)[2]. Following its isolation, the ketone undergoes a 1,2-aryl migration to yield the final propanoic acid derivative, a pathway well-documented in the manufacturing of analogous profens like ibuprofen (3)[3].

Because its synthesis involves highly reactive Lewis acids ( AlCl3 ), corrosive electrophiles (propionyl chloride), and exothermic quenching steps, handling this compound and its synthetic precursors requires rigorous engineering controls and a deep understanding of the underlying chemical causality.

Physicochemical Profiling & Hazard Assessment

To design a safe handling protocol, one must first understand the physical and chemical nature of the target molecule. The lipophilic nature of the biphenyl core combined with the electrophilic ketone dictates its interaction with both the environment and biological tissues.

Table 1: Physicochemical & Hazard Profile

| Parameter | Value / Description | Causality / Safety Implication |

| Chemical Formula | C15H13FO | Highly lipophilic; easily penetrates standard latex gloves and epidermal layers, acting as a carrier for co-solvents. |

| Molecular Weight | 228.26 g/mol | Moderate MW; exists as a non-volatile solid at room temperature, presenting a primary risk as an inhalable dust. |

| Appearance | White to off-white crystalline solid | Fine particulate dust can accumulate on laboratory surfaces; requires wet-wiping for effective decontamination. |

| Solubility | Soluble in DCM, Toluene; Insoluble in Water | Poses an environmental hazard to aquatic life; spills must be managed with organic absorbents, not flushed. |

| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT SE 3 | The ketone and halogenated biphenyl system can interact with biological nucleophiles, causing acute respiratory and dermal irritation. |

Core Handling Protocols & Engineering Controls

-

Ventilation & Fume Hood Dynamics: All handling of the pure solid must occur within a standard chemical fume hood with a verified face velocity of 80-100 fpm. The synthetic steps generate copious amounts of HCl gas, necessitating the use of a dedicated base-scrubber system attached to the reaction apparatus.

-

PPE Selection (Causality-Driven): While standard nitrile gloves (minimum 8 mil) are sufficient for handling the isolated solid powder, they are inadequate during the synthesis. Because dichloromethane (DCM) is the standard solvent for this Friedel-Crafts acylation, and DCM rapidly permeates nitrile, operators must use butyl rubber or PVA (polyvinyl alcohol) gloves during the reaction and extraction phases.

-

Storage Integrity: Store in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The amber glass prevents potential UV-induced radical degradation of the fluorinated aromatic system, while the cold, inert environment prevents slow oxidation of the ketone.

Experimental Workflow: Safe Synthesis & Isolation

The following protocol details the Friedel-Crafts acylation of 2-fluorobiphenyl. It is designed as a self-validating system where each step contains observable checkpoints to ensure thermal control and safety.

Step 1: Inert Atmosphere Setup & Reagent Charging

-

Action: In a rigorously flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, dissolve 2-fluorobiphenyl (1.0 eq) in anhydrous DCM.

-

Causality: The catalyst, AlCl3 , is violently hygroscopic. Exposure to atmospheric moisture leads to premature hydrolysis, generating corrosive HCl gas and deactivating the Lewis acid before the electrophile can be activated.

-

Validation: The system is validated as sufficiently dry when no fuming or micro-boiling is observed upon the introduction of the first 50 mg test-portion of AlCl3 .

Step 2: Lewis Acid Addition

-

Action: Cool the solution to 0–5°C using an ice-water bath. Add anhydrous AlCl3 (1.2 eq) in small portions over 30 minutes.

-

Causality: Portion-wise addition controls the initial heat of solvation and complexation. Maintaining the temperature below 5°C prevents solvent boil-off and suppresses unwanted side reactions, such as polyacylation or the Scholl reaction (oxidative aryl coupling)[2].

Step 3: Electrophile Introduction

-

Action: Add propionyl chloride (1.1 eq) dropwise via the addition funnel over 45 minutes. Maintain the internal temperature strictly below 10°C.

-

Causality: The generation of the reactive acylium ion is highly exothermic. Dropwise addition ensures the rate of heat generation does not exceed the cooling capacity of the bath.

-

Validation: The reaction progress is self-validating through a distinct color change (typically turning deep yellow/orange as the acylium-biphenyl complex forms) and the steady, controlled evolution of HCl gas into the base scrubber.

Step 4: The Quench (Critical Hazard Checkpoint)

-

Action: Once TLC confirms the consumption of the starting material, transfer the reaction mixture dropwise into a vigorously stirred, oversized beaker containing a slurry of crushed ice and 1M HCl .

-

Causality: Never add water directly to the reaction flask. The reverse addition (reaction mixture into ice/acid) provides an infinite heat sink, safely dissipating the violent exothermic energy of AlCl3 hydrolysis. The inclusion of HCl prevents the formation of a thick, unmanageable aluminum hydroxide ( Al(OH)3 ) gel, which would otherwise trap the product and cause severe emulsions.

-

Validation: The quench is deemed safe and complete when the aqueous phase transitions from a cloudy, reactive suspension to a clear, biphasic liquid system with no further temperature spikes.

Step 5: Phase Separation & Isolation

-

Action: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer with saturated NaHCO3 until the aqueous wash is pH neutral.

-

Causality: The NaHCO3 wash neutralizes residual dissolved HCl and destroys any unreacted propionyl chloride.

Workflow Visualization

Fig 1: Safe synthetic workflow and hazard checkpoints for 1-(2-Fluorobiphenyl-4-yl)propan-1-one.

Spill Management & Decontamination

-

Solid Spills (Isolated Product): Do not dry sweep, as this aerosolizes the fine crystalline powder. Use a HEPA-filtered vacuum or dampen the powder with a non-reactive solvent (e.g., a mild surfactant solution) before wiping it up with absorbent pads.

-

Reaction Spills (Acidic/Corrosive): If the active Friedel-Crafts reaction mixture spills, immediately evacuate the immediate area. Neutralize the spill with solid sodium bicarbonate ( NaHCO3 ) or a commercial acid spill kit. Caution: Ensure full-face respiratory protection is worn, as HCl gas will be rapidly and violently evolved during the neutralization of the AlCl3 complexes.

References

- Title: CN113045532A - Intermediate for preparing S-flurbiprofen and preparation method and application thereof | Source: Google Patents | URL

- Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects | Source: RSC Advances | URL

- Title: Process modelling and simulation for continuous pharmaceutical manufacturing of ibuprofen | Source: Edinburgh Research Explorer | URL

Sources

- 1. CN113045532A - Intermediate for preparing S-flurbiprofen and preparation method and application thereof - Google Patents [patents.google.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

An In-depth Technical Guide to 1-(2-Fluorobiphenyl-4-yl)propan-1-one

This technical guide provides a comprehensive overview of 1-(2-Fluorobiphenyl-4-yl)propan-1-one, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical identity, synthesis, and potential applications, primarily as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical Identity and Nomenclature

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a biphenyl derivative characterized by a fluorine atom on one of the phenyl rings and a propan-1-one substituent. Establishing a clear chemical identity is paramount for accurate research and communication.

Systematic and Common Synonyms:

The compound is known by several names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

-

IUPAC Name: 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one[1]

-

Common Synonyms: 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, 1-(2-fluorobiphenyl-4-yl)-1-propanone

Chemical Identifiers:

A universally recognized method for identifying chemical substances is through their CAS Registry Number.

| Identifier | Value |

| Molecular Formula | C₁₅H₁₃FO |

| Molecular Weight | 228.27 g/mol [2] |

| CAS Number | 37989-92-7 |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in chemical reactions and biological systems.

| Property | Value |

| Linear Formula | C₁₅H₁₃O₁F₁[2] |

| InChI Key | XAURACZKHYGYKC-UHFFFAOYSA-N[2] |

Synthesis and Characterization

The synthesis of 1-(2-Fluorobiphenyl-4-yl)propan-1-one is often a key step in the preparation of more complex molecules, such as derivatives of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.

Synthetic Approach: Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of 1-(2-Fluorobiphenyl-4-yl)propan-1-one.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-fluorobiphenyl in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

-

Acylation: Slowly add propanoyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 1-(2-Fluorobiphenyl-4-yl)propan-1-one.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

Applications in Drug Discovery and Development

1-(2-Fluorobiphenyl-4-yl)propan-1-one serves as a crucial building block in the synthesis of various biologically active compounds, most notably derivatives of Flurbiprofen.

Intermediate in the Synthesis of Flurbiprofen and its Analogs

Flurbiprofen, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a well-established NSAID with analgesic and anti-inflammatory properties.[3] The synthesis of Flurbiprofen and its analogs often involves the conversion of the ketone functionality in 1-(2-Fluorobiphenyl-4-yl)propan-1-one to a carboxylic acid.

Potential Therapeutic Areas for Derivatives:

-

Inflammation and Pain: As precursors to NSAIDs.[3]

-

Alzheimer's Disease: Flurbiprofen and its derivatives have been investigated for their potential to modulate γ-secretase and reduce the production of amyloid-β peptides.[4]

-

Oncology: Some derivatives have been explored for their anti-cancer properties.

Role in the Development of Novel Bioactive Molecules

The structural motif of 1-(2-Fluorobiphenyl-4-yl)propan-1-one is a valuable scaffold for the design of new chemical entities. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Biological Context and Putative Mechanisms of Action of Derivatives

While 1-(2-Fluorobiphenyl-4-yl)propan-1-one is primarily an intermediate, its structural relationship to Flurbiprofen suggests that its derivatives are likely to interact with similar biological pathways. The primary mechanism of action for Flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation.[5]

Inhibition of Prostaglandin Synthesis Pathway:

Caption: Putative mechanism of action for derivatives of 1-(2-Fluorobiphenyl-4-yl)propan-1-one.

Conclusion

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a valuable chemical entity with a primary role as a synthetic intermediate in the development of pharmaceuticals, particularly NSAIDs like Flurbiprofen and its analogs. Its fluorinated biphenyl structure offers a versatile platform for medicinal chemists to design novel compounds with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its synthesis, characterization, and the broader context of its application in drug discovery.

References

-

NextSDS. 1-(2-fluoro[1,1'-biphenyl]-4-yl)ethan-1-one — Chemical Substance Information. [Link]

-

PubChem. Flurbiprofen. [Link]

-

Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]

-

R Discovery. What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 1-(2-Fluoro[1,1'-biphenyl]-4-yl)-1-propanone [sigmaaldrich.com]

- 3. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

Investigating the Biological Potential of 1-(2-Fluorobiphenyl-4-yl)propan-1-one: A Strategic Approach for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the potential biological activities of the novel chemical entity, 1-(2-Fluorobiphenyl-4-yl)propan-1-one. Due to the limited publicly available data on this specific molecule, this guide establishes a robust, hypothesis-driven framework for its systematic evaluation. By analyzing its core structural motifs—the 2-fluorobiphenyl group characteristic of the potent NSAID Flurbiprofen and the versatile propan-1-one linker found in numerous bioactive compounds—we postulate three primary avenues of investigation: anti-inflammatory, cytotoxic, and enzymatic inhibitory activities. This guide details a tiered screening cascade, from initial in vitro enzymatic and cell-based assays to subsequent in vivo models, providing not just the protocols but the scientific rationale underpinning each experimental choice. The objective is to furnish a self-validating, logical, and efficient pathway to thoroughly characterize the pharmacological profile of this promising compound.

Introduction and Structural Rationale

The compound 1-(2-Fluorobiphenyl-4-yl)propan-1-one is a synthetic organic molecule whose biological profile is currently uncharacterized. Its structure, however, contains well-established pharmacophores that suggest a high probability of biological relevance. A strategic deconstruction of the molecule provides a logical basis for forming testable hypotheses.

Table 1: Physicochemical Properties of 1-(2-Fluorobiphenyl-4-yl)propan-1-one

| Property | Value | Source |

| Linear Formula | C₁₅H₁₃FO | |

| Molecular Weight | 228.27 g/mol | |

| InChI Key | XAURACZKHYGYKC-UHFFFAOYSA-N |

The molecule can be analyzed in two key parts:

-

The 2-Fluorobiphenyl Moiety: This structure is famously the core of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1] Flurbiprofen primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in inflammatory pathways.[2] The presence of a fluorine atom is a common strategy in modern drug discovery, often used to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase cell permeability.[3][4][5]

-

The Propan-1-one Linker: Ketone-containing scaffolds, specifically the propan-1-one group, are prevalent in a wide array of pharmacologically active compounds. Derivatives have been reported to exhibit significant biological activities, including cytotoxicity against human cancer cell lines and potent, selective inhibition of enzymes like COX-2.[6][7][8]

This structural combination strongly suggests that 1-(2-Fluorobiphenyl-4-yl)propan-1-one is a prime candidate for screening in assays related to inflammation and oncology.

Hypothesized Biological Activities & Strategic Screening Cascade

Based on the structural analysis, we propose a multi-tiered screening strategy to efficiently identify and characterize the compound's primary biological activities. This approach prioritizes high-throughput in vitro assays to establish initial activity, followed by more complex in vivo models for validation.

Caption: Proposed screening cascade for 1-(2-Fluorobiphenyl-4-yl)propan-1-one.

Hypothesis 1: Anti-inflammatory and Analgesic Activity

The structural similarity to Flurbiprofen makes COX inhibition the most probable mechanism of action for anti-inflammatory effects.[9]

-

Initial In Vitro Screen: A dual COX-1/COX-2 enzyme inhibition assay will be performed to determine the compound's potency (IC₅₀) and selectivity. This is a crucial first step, as selectivity for COX-2 over COX-1 is often a desirable trait to reduce gastrointestinal side effects common to non-selective NSAIDs.[9]

-

In Vivo Validation: If significant COX inhibition is observed, the compound will be advanced to established animal models of inflammation and pain.

Caption: Hypothesized inhibition of prostaglandin synthesis via COX enzymes.

Hypothesis 2: Anticancer/Cytotoxic Activity

The propan-1-one scaffold is associated with cytotoxicity in various cancer cell lines.[7][8]

-

Initial In Vitro Screen: The compound will be screened for cytotoxicity using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] This should be performed against a diverse panel of human cancer cell lines (e.g., breast, prostate, lung, colon) and a non-cancerous control cell line (e.g., fibroblasts) to assess both potency and selectivity. A compound with high potency against cancer cells but low toxicity to normal cells is an ideal candidate.[14]

Hypothesis 3: Urease Inhibitory Activity

Derivatives of Flurbiprofen have demonstrated potent urease inhibitory activity, which is relevant for combating infections by urease-producing bacteria like Helicobacter pylori.[15][16]

-

Initial In Vitro Screen: An in vitro urease inhibition assay will be conducted. This is a direct, target-based assay that can quickly establish whether the compound interacts with this enzyme.

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of both COX isoforms, providing critical data on potency and selectivity.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical), 96-well plates, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in assay buffer. Flurbiprofen and Celecoxib should be used as non-selective and COX-2 selective controls, respectively.

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the test compound dilutions or control compounds to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) as per the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting inhibition versus log concentration.

-

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

Rationale: This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents in vivo.[17][18]

-

Animals: Male Wistar rats (150-200g).

-

Materials: 1% w/v carrageenan solution in saline, test compound vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer, reference drug (e.g., Indomethacin, 10 mg/kg).

-

Procedure:

-

Acclimatize animals for at least 7 days. Fast the rats overnight before the experiment but allow access to water.[11]

-

Divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups (e.g., 10, 30, 100 mg/kg).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Protocol 3: In Vitro MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric, high-throughput method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[12][19]

-

Materials: Human cancer cell lines (e.g., MCF-7 breast cancer), normal human fibroblasts, appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well cell culture plates, MTT reagent (5 mg/mL in PBS), DMSO, doxorubicin (positive control).

-

Procedure:

-

Seed cells in a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[12]

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with solvent) and a positive control (doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

Safety and Handling Precautions

While specific toxicity data for 1-(2-Fluorobiphenyl-4-yl)propan-1-one is unavailable, data from structurally related compounds like Flurbiprofen and 2-Fluorobiphenyl suggest that appropriate precautions should be taken.[20][21]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity: Based on analogs, the compound may be an irritant to the skin, eyes, and respiratory system and may be harmful if swallowed.[20][21][22]

Conclusion and Future Directions

1-(2-Fluorobiphenyl-4-yl)propan-1-one represents a molecule of significant interest, positioned at the intersection of known anti-inflammatory and cytotoxic pharmacophores. The strategic framework outlined in this guide provides a clear and scientifically rigorous path for its comprehensive biological evaluation. Positive results in the initial in vitro screens will warrant progression to more advanced studies, including detailed mechanism-of-action investigations, pharmacokinetic profiling (ADME), and evaluation in more complex disease models. This systematic approach will unlock the therapeutic potential of this novel compound and define its place in the landscape of drug discovery.

References

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). PMC.

- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed.

- SAFETY DATA SHEET. (2009). Fisher Scientific.

- SAFETY DATA SHEET. (2025).

- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed.

- Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. (n.d.). PMC.

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. (2025). ResearchGate.

- Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. (2025). ResearchGate.

- Safety data sheet. (2016). CymitQuimica.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- 1-(2-Fluoro[1,1'-biphenyl]-4-yl)-1-propanone. (n.d.). MilliporeSigma.

- (PDF) Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). ResearchGate.

- Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.

- The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. (1973). PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).

- [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. (n.d.). PubMed.

- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2026).

- What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? (n.d.). R Discovery.

Sources

- 1. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 18. ijpras.com [ijpras.com]

- 19. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

1-(2-Fluorobiphenyl-4-yl)propan-1-one: A Critical Intermediate in the Asymmetric Synthesis of Flurbiprofen

Executive Summary

1-(2-Fluorobiphenyl-4-yl)propan-1-one (CAS 37989-92-7) is a high-value research chemical and a foundational synthetic intermediate in the pharmaceutical manufacturing of 2-arylpropanoic acid nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. As the pharmaceutical landscape shifts toward single-enantiomer therapeutics to maximize COX-1/COX-2 inhibition efficacy while minimizing off-target gastrointestinal toxicity, the asymmetric synthesis of (S)-Flurbiprofen has become a critical focus. This specific propiophenone derivative serves as the optimal precursor for establishing the alpha-chiral center of the profen core via stereoselective 1,2-aryl migration methodologies[2].

Physicochemical Profiling

Understanding the baseline properties of the intermediate is crucial for optimizing reaction conditions, particularly in biphasic or azeotropic solvent systems.

| Property | Value |

| IUPAC Name | 1-(2-fluoro-[1,1'-biphenyl]-4-yl)propan-1-one |

| CAS Registry Number | 37989-92-7 |

| Molecular Formula | C15H13FO |

| Molecular Weight | 228.26 g/mol |

| Monoisotopic Mass | 228.09505 Da |

| SMILES String | CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F |